molecular formula C22H23NO4 B558000 (1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid CAS No. 312965-05-2

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Cat. No. B558000
M. Wt: 365,43 g/mole
InChI Key: JSVAQZVOHKGTJY-CABCVRRESA-N
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Description

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid , commonly referred to as fluorenylmethoxycarbonyl (Fmoc) amino acid , is a crucial compound in peptide chemistry. It serves as a protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild conditions, allowing for sequential addition of amino acids to construct peptides.



Synthesis Analysis

The synthesis of Fmoc amino acids involves the reaction of an amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . The resulting Fmoc-amino acid can then be coupled to a solid support resin for SPPS. The Fmoc group is typically removed using a base, such as piperidine, to yield the free amino group for subsequent peptide elongation.



Molecular Structure Analysis

The molecular structure of Fmoc amino acids consists of a cyclohexane ring with an Fmoc group attached to the amino terminus. The fluorene moiety provides stability and protection during peptide synthesis.



Chemical Reactions Analysis

During peptide assembly, Fmoc amino acids undergo amide bond formation with other amino acids. The Fmoc group is selectively deprotected using piperidine, allowing for efficient peptide elongation.



Physical And Chemical Properties Analysis


  • Melting Point : Fmoc amino acids exhibit varying melting points depending on the specific side chain.

  • Solubility : Solubility in organic solvents (e.g., DMF, DMSO) is essential for peptide synthesis.

  • Stability : Fmoc groups are stable under SPPS conditions but can be cleaved selectively.


Scientific Research Applications

  • Fluorescent Probes in Biochemistry
    • The compound is similar to a class of molecules used as fluorescent probes .
    • These probes are indispensable tools for a broad range of biological applications .
    • The probes are designed and synthesized based on the underexplored bimane scaffold .
    • The probes show tunable absorption and emission in the visible region with large Stokes shifts .
    • One probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
    • The probe has demonstrated potential in selectively detecting αS fibrils amplified from Parkinson’s disease with dementia (PDD) patient samples .
  • Synthesis of Functionalized Fluorene Derivatives

    • This application is in the field of Organic Chemistry .
    • A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
    • The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .
    • The scope of the reaction is demonstrated by selecting N-aryl substituted 2-aminobenzamides and aminosulfonamides as reaction partners .
    • The structures of representative compounds were established by single-crystal XRD analysis .
  • Synthesis of Fmoc Amino Acid Azides

    • This application is also in the field of Organic Chemistry .
    • The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
    • Isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
    • They are useful as coupling agents in peptide synthesis .

Safety And Hazards


  • Piperidine : The deprotection step involves piperidine, which is toxic and requires proper handling.

  • Fluorenylmethoxycarbonyl Chloride : Fmoc-Cl is also hazardous and should be handled with care.


Future Directions

Research continues to explore novel protecting groups and synthetic strategies for peptide synthesis. Improving efficiency, scalability, and environmental impact are ongoing goals.


properties

IUPAC Name

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAQZVOHKGTJY-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373280
Record name (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

CAS RN

312965-05-2
Record name (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312965-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Aminocyclohexanecarboxylic acid (10 g, 70 mmol) was added to a solution of sodium hydrogen carbonate (7.6 g, 91 mmol) in water (100 mL). A solution of 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione (Fmoc-OSu; 28.3 g, 84 mmol) in tetrahydrofuran (200 mL) was added. The solution was stirred at room temperature overnight and then poured into 3 M HCl (200 mL). The mixture was extracted with ethyl acetate (100 mL then 50 mL) and the combined organic layers were washed with saturated brine (3×100 mL), dried (Na2SO4), filtered, and concentrated to approximately 200 mL. Crystallization occurred on concentration. The mixture was allowed to stand overnight, then the solid was filtered off, washed with ethyl acetate and dried in a vacuum oven at 55° C. to give 3-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid (14.66, 57%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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